molecular formula C24H18BrN3 B2975124 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-69-2

8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2975124
CAS No.: 901263-69-2
M. Wt: 428.333
InChI Key: WTWDQFUMNQEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a bromine atom at position 8, a 3,4-dimethylphenyl substituent at position 1, and a phenyl group at position 2.

Properties

IUPAC Name

8-bromo-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWDQFUMNQEYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901263-69-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H18BrN3
  • Molecular Weight : 428.33 g/mol
  • Structure : The compound features a pyrazoloquinoline core with a bromine atom and dimethylphenyl substituents.

Anticancer Activity

Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds similar to 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown promise in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
8-Bromo compoundA549 (Lung)15.2
8-Bromo compoundMCF7 (Breast)12.5

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The pyrazolo[4,3-c]quinoline derivatives have also been studied for their anti-inflammatory properties. In vitro assays have demonstrated that related compounds can inhibit COX-2 activity effectively.

CompoundIC50 (µM)Target EnzymeReference
8-Bromo derivative0.04COX-2
Similar derivatives0.02COX-2

This anti-inflammatory activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

The biological activities of 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be attributed to its interaction with specific molecular targets:

  • GABA Receptor Modulation : Research indicates that derivatives of pyrazoloquinolines can act as agonists at benzodiazepine receptors (BZR), influencing GABAergic neurotransmission and potentially providing anxiolytic effects .
  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit kinases involved in cell signaling pathways related to cancer proliferation and survival.

Case Studies

A notable study involving the synthesis and evaluation of various pyrazoloquinoline derivatives demonstrated that modifications at the phenyl and bromine positions significantly affected biological activity. The findings revealed structure-activity relationships (SAR) that can guide future drug design efforts:

Case Study Summary

  • Study Focus : Synthesis of pyrazoloquinolines and their biological evaluation.
  • Key Findings :
    • Substitutions at the 1-position enhance anticancer activity.
    • Bromination at the 8-position is crucial for maintaining potency against COX enzymes.
    • The presence of dimethyl groups increases lipophilicity, enhancing cellular uptake.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The fusion position (e.g., [4,3-c] vs. [4,3-f]) alters electronic distribution and steric interactions. For example, [4,3-f] analogs exhibit distinct topoisomerase inhibition profiles due to expanded π-conjugation .
  • Substituent Effects: Bromine at position 8 (target compound) vs. 5 (1A) may influence binding to enzymatic targets like topoisomerases or nitric oxide synthase (iNOS). Electron-withdrawing groups (e.g., Br, CF3) generally enhance electrophilicity and binding affinity .

Q & A

Q. What strategies enable heterocyclic expansion to novel polycyclic systems?

  • Synthetic Design : React 3-amino-4-chloro-pyrazoloquinoline with primary amines or TEO to form diazepine or pentaazaa-ceanthrylene scaffolds. Yields exceed 80% with aliphatic amines due to favorable nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.